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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the optimal dosage and

experimental protocols for the use of MI-3454, a potent and orally bioavailable inhibitor of the

menin-Mixed Lineage Leukemia 1 (MLL1) interaction, in preclinical mouse models of leukemia.

MI-3454 has demonstrated significant efficacy in models of acute leukemia with MLL1

rearrangements or Nucleophosmin 1 (NPM1) mutations.[1][2][3]

Introduction
The interaction between menin and MLL1 is a critical driver for the progression of certain acute

leukemias.[1][3][4] MI-3454 disrupts this protein-protein interaction, leading to the

downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, thereby inhibiting

leukemia cell proliferation and inducing differentiation.[1][5] Preclinical studies have shown that

MI-3454 can induce complete remission in mouse models of MLL-rearranged and NPM1-

mutated leukemia.[1][2][6] This document outlines the optimal dosages, pharmacokinetic

profiles, and detailed experimental protocols for evaluating MI-3454 in relevant mouse models.

Quantitative Data Summary
Table 1: In Vivo Efficacy of MI-3454 in Leukemia Mouse
Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2794154?utm_src=pdf-interest
https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6994154/
https://www.researchgate.net/publication/338054703_Menin_inhibitor_MI-3454_induces_remission_in_MLL1-rearranged_and_NPM1-mutated_models_of_leukemia
https://pubmed.ncbi.nlm.nih.gov/31855575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6994154/
https://pubmed.ncbi.nlm.nih.gov/31855575/
https://pubs.acs.org/doi/10.1021/jm401868d
https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6994154/
https://www.medchemexpress.com/mi-3454.html
https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6994154/
https://www.researchgate.net/publication/338054703_Menin_inhibitor_MI-3454_induces_remission_in_MLL1-rearranged_and_NPM1-mutated_models_of_leukemia
https://www.semanticscholar.org/paper/Menin-inhibitor-MI-3454-induces-remission-in-and-of-K%C5%82ossowski-Miao/9a78032b8c6141851835e97452fa1db926971e48
https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mouse Model
Cell
Line/Patient
Sample

Dosage and
Administration

Key Findings Reference

NSG
MV-4-11 (MLL-

AF4)

120 mg/kg, p.o.,

q.d. or b.i.d. for 7

days

Significant

reduction in

leukemia burden

as measured by

bioluminescence

and human

CD45+ cells in

peripheral blood,

spleen, and bone

marrow.[1]

[1]

NSGS PDX MLL-1532
100 mg/kg, p.o.,

b.i.d.

Induced

complete

remission and

significantly

prolonged

survival.[2]

[2]

NSGS
PDX NPM1-3055

& 4392

100 mg/kg, p.o.,

b.i.d. for 21 days

Blocked

leukemia

progression, with

a marked

reduction of

human CD45+

cells in

peripheral blood,

spleen, and bone

marrow.[1][2]

[1][2]

Xenotransplantat

ion

MOLM13 (MLL-

AF9)

100 mg/kg, p.o.,

b.i.d. for 19 days

Effectively

blocked leukemia

progression and

markedly

prolonged

survival.[5]

[5]
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Table 2: Pharmacokinetic Properties of MI-3454 in Mice
Parameter Value

Administration
Route

Dosage Reference

Bioavailability ~77% Oral (p.o.) 100 mg/kg [1]

Half-life (t1/2) 3.2 hours Oral (p.o.) 100 mg/kg [1][5]

Cmax 4698 ng/mL Oral (p.o.) 100 mg/kg [5]

AUC 32,631 h•ng/mL Oral (p.o.) 100 mg/kg [1]

Half-life (t1/2) 2.4 hours Intravenous (i.v.) 15 mg/kg [5]

Clearance (CL)
2375

mL/hours•kg
Intravenous (i.v.) 15 mg/kg [5]

Volume of

Distribution (Vss)
5358 mL/kg Intravenous (i.v.) 15 mg/kg [5]

Signaling Pathway and Experimental Workflow
Signaling Pathway of Menin-MLL1 Inhibition by MI-3454
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Caption: Mechanism of MI-3454 in MLL-rearranged leukemia.

Experimental Workflow for In Vivo Efficacy Studies
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Caption: Workflow for MI-3454 efficacy testing in mouse models.

Detailed Experimental Protocols
Protocol 1: Patient-Derived Xenograft (PDX) Model of
AML

Animal Model: Use immunodeficient mice such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ)

or NSGS.

Cell Preparation: Thaw cryopreserved primary human AML cells (with MLL1 rearrangement

or NPM1 mutation) and wash with sterile PBS.

Transplantation: Inject 1-5 x 10^6 viable human AML cells in 100-200 µL of PBS into the tail

vein of each mouse.

Engraftment Monitoring: Starting 2-3 weeks post-transplantation, monitor engraftment by

analyzing peripheral blood for the presence of human CD45+ (hCD45+) cells using flow

cytometry.

Treatment Initiation: Once hCD45+ cells reach a predetermined level (e.g., >1% of peripheral

blood mononuclear cells), randomize mice into treatment and vehicle control groups.

Drug Formulation and Administration:

Methodological & Application
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Prepare MI-3454 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

Administer MI-3454 orally (p.o.) via gavage at a dose of 100 mg/kg twice daily (b.i.d.).

Administer the vehicle to the control group on the same schedule.

Monitoring During Treatment:

Monitor animal health and body weight daily.

Continue to monitor hCD45+ levels in peripheral blood weekly.

Endpoint Analysis:

Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind

limb paralysis) or at the end of the study.

Collect bone marrow, spleen, and peripheral blood for analysis of leukemic burden by flow

cytometry (hCD45+).

Analyze gene expression in sorted hCD45+ cells by qRT-PCR for target genes like MEIS1

and HOXA9.[1]

Perform Kaplan-Meier survival analysis.

Protocol 2: Cell Line-Derived Xenograft (CDX) Model
using Bioluminescence Imaging

Cell Line: Use a human MLL-rearranged leukemia cell line, such as MV-4-11, engineered to

express luciferase.

Animal Model: Utilize immunodeficient mice (e.g., NSG).

Transplantation: Inject 0.5-1 x 10^6 MV-4-11-luciferase cells in 100 µL of PBS via tail vein

injection.

Disease Monitoring:
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Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6994154/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform bioluminescence imaging (BLI) weekly to monitor leukemia engraftment and

progression.

Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection and image mice after

10-15 minutes using an in vivo imaging system.

Treatment Initiation: When the bioluminescence signal indicates established disease,

randomize mice into treatment and control groups.

Drug Administration:

Administer MI-3454 orally at a dose of 120 mg/kg, either once daily (q.d.) or twice daily

(b.i.d.).[1]

Administer vehicle to the control group.

Efficacy Assessment:

Continue weekly BLI to quantify changes in leukemia burden.

At the end of the treatment period (e.g., 7 days), collect peripheral blood, spleen, and

bone marrow to quantify the percentage of human CD45+ cells by flow cytometry.[1]

Protocol 3: Pharmacodynamic Analysis
Study Design: Use tumor-bearing mice (either PDX or CDX models) treated with MI-3454 or

vehicle.

Sample Collection: At various time points after the final dose, collect bone marrow or spleen

samples.

Cell Sorting: Isolate leukemic cells (hCD45+) from the collected tissues using fluorescence-

activated cell sorting (FACS).

Gene Expression Analysis:

Extract RNA from the sorted leukemic cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6994154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6994154/
https://www.benchchem.com/product/b2794154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL1

target genes, including MEIS1, HOXA9, and FLT3.[1]

Normalize expression to a housekeeping gene (e.g., HPRT1).

Data Analysis: Compare the gene expression levels in the MI-3454-treated group to the

vehicle-treated group to confirm on-target drug activity. A significant downregulation of

MEIS1 can serve as a pharmacodynamic biomarker of treatment response.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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